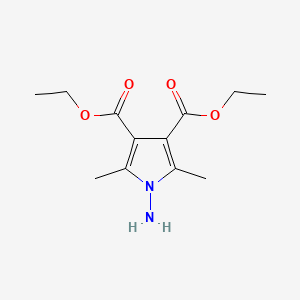![molecular formula C7H10 B14740416 Bicyclo[4.1.0]hept-2-ene CAS No. 2566-57-6](/img/structure/B14740416.png)
Bicyclo[4.1.0]hept-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[4.1.0]hept-2-ene: is an organic compound with the molecular formula C₇H₁₀ . It is a bicyclic hydrocarbon featuring a cyclopropane ring fused to a cyclohexene ring. .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bicyclo[4.1.0]hept-2-ene can be synthesized through various methods. One common approach involves the Diels-Alder reaction of cyclohexa-2,4-dienes with a dienophile, followed by photolysis to afford the desired product . The reaction proceeds regio- and stereoselectively, and the photolysis step typically involves irradiation with a high-pressure mercury lamp in benzene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Bicyclo[4.1.0]hept-2-ene undergoes a variety of chemical reactions due to its strained ring system. These reactions include:
Thermal Reactions: Such as Claisen rearrangement, vinylcyclopropane rearrangement to cyclopentenes, 1,5-hydrogen shift, and Cope rearrangement.
Nucleophilic Addition: The compound can undergo nucleophilic addition reactions due to the presence of the double bond.
Rhodium-Catalyzed Reactions: These reactions can proceed with or without the opening of the cyclopropyl ring.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Dienophiles: For Diels-Alder reactions.
High-Pressure Mercury Lamp: For photolysis reactions.
Rhodium Catalysts: For rhodium-catalyzed reactions.
Major Products Formed
The major products formed from the reactions of this compound include:
Cyclopentenes: From vinylcyclopropane rearrangement.
2,4-Pentadienals: From ring-opening reactions.
3-Methylene-4-vinylcyclohex-1-enes: From nucleophilic addition reactions.
Wissenschaftliche Forschungsanwendungen
Bicyclo[4.1.0]hept-2-ene has several scientific research applications, including:
Organic Synthesis: It serves as a useful building block in organic synthesis due to its strained ring system and reactivity.
Material Science: The compound can be used to produce a variety of new materials, such as polymers and advanced materials.
Medicinal Chemistry: Its unique structure makes it a potential candidate for drug discovery and development.
Wirkmechanismus
The mechanism of action of bicyclo[4.1.0]hept-2-ene involves the release of cyclopropyl ring strain, which serves as a thermodynamic driving force for reactions . The double bond within the skeleton provides the kinetic opportunity to initiate ring-opening via coordination to a metal species . This allows the compound to undergo a variety of transformations, including thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions .
Vergleich Mit ähnlichen Verbindungen
Bicyclo[4.1.0]hept-2-ene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene (Norbornene): Both compounds have strained ring systems, but norbornene has a different ring fusion pattern.
Bicyclo[3.1.0]hex-2-ene: This compound has a smaller ring system and different reactivity compared to this compound.
The uniqueness of this compound lies in its specific ring strain and reactivity, which make it a valuable compound in various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
2566-57-6 |
|---|---|
Molekularformel |
C7H10 |
Molekulargewicht |
94.15 g/mol |
IUPAC-Name |
bicyclo[4.1.0]hept-2-ene |
InChI |
InChI=1S/C7H10/c1-2-4-7-5-6(7)3-1/h1,3,6-7H,2,4-5H2 |
InChI-Schlüssel |
WJSPKNSMGLBHBW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B14740342.png)
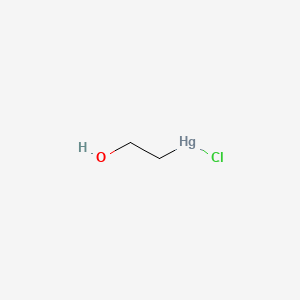
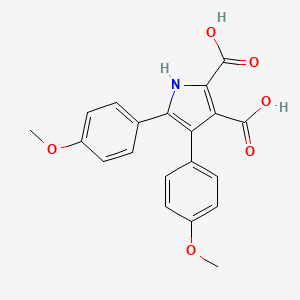
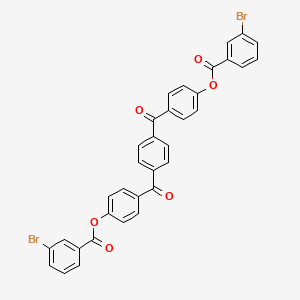
![Tributyl[(3,4-dichlorophenyl)methyl]phosphanium chloride](/img/structure/B14740362.png)
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14740370.png)
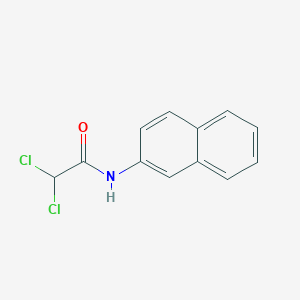
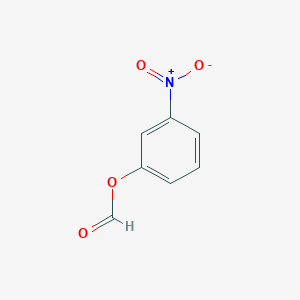
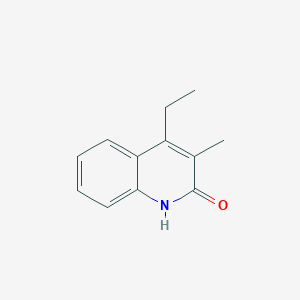
![N-[2-(2-hydroxyethylamino)ethyl]acetamide](/img/structure/B14740400.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfonyl-1-phenylethyl]benzene](/img/structure/B14740402.png)
